![molecular formula C10H15NO3 B14293384 [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester](/img/structure/B14293384.png)
[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester is an organic compound with a complex structure that includes a cyclopentylidene ring, an amino group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester typically involves the reaction of cyclopentanone with ethyl glycinate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- [(2-Oxo-cyclohexylidenemethyl)amino]acetic acid ethyl ester
- [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid methyl ester
- [(2-Oxo-cyclopentylidenemethyl)amino]propionic acid ethyl ester
Uniqueness
[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H15NO3 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
ethyl 2-[[(E)-(2-oxocyclopentylidene)methyl]amino]acetate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)7-11-6-8-4-3-5-9(8)12/h6,11H,2-5,7H2,1H3/b8-6+ |
Clave InChI |
YBHVTBDFGCSNBJ-SOFGYWHQSA-N |
SMILES isomérico |
CCOC(=O)CN/C=C/1\CCCC1=O |
SMILES canónico |
CCOC(=O)CNC=C1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



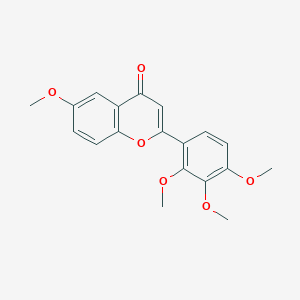
![6-[Hydroxy(4-methylphenyl)methylidene]dihydropyrimidine-2,4,5(3H)-trione](/img/structure/B14293306.png)
![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
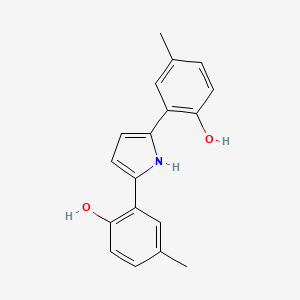


![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine](/img/structure/B14293350.png)
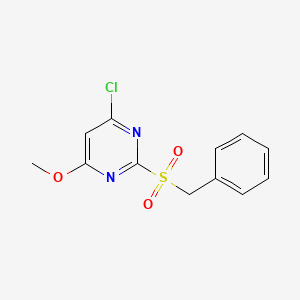
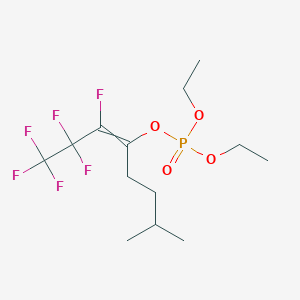
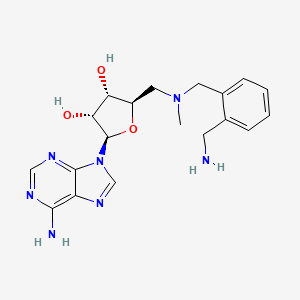


![2-[(2-Methylpropan-2-yl)oxy]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B14293379.png)
